(5-Ethoxy-2,4-difluorophenyl)boronic acid
Overview
Description
“(5-Ethoxy-2,4-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It has an average mass of 201.963 Da and a monoisotopic mass of 202.061279 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with ethoxy and boronic acid groups at the 5th and 2nd positions, respectively, and two fluorine atoms at the 2nd and 4th positions .
Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Scientific Research Applications
Formation of Tetraarylpentaborates
The formation of new tetraarylpentaborates from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes demonstrates a significant application in inorganic chemistry. These compounds have been characterized and studied for their hydrolysis behavior, providing insights into complex boron chemistry (Nishihara, Nara, & Osakada, 2002).
Fluorescent Chemosensors
Boronic acids, including derivatives of (5-Ethoxy-2,4-difluorophenyl)boronic acid, are integral in developing fluorescent chemosensors for biological active substances. These sensors are critical for disease diagnosis and treatment, with applications in detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the interaction of these compounds in various solvents. This research is crucial for understanding the photophysical properties of boronic acid derivatives (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Catalyst in Organic Reactions
Tris(pentafluorophenyl)borane, a strong boron Lewis acid, showcases the utility of boronic acids in catalyzing various organic reactions. This includes hydrometallation reactions, alkylations, and aldol-type reactions, indicating the versatility of boronic acids in organic synthesis (Erker, 2005).
Boronic Acid in Biomedical Applications
Boronic acid-containing polymers have found extensive use in biomedical applications. These include HIV, obesity, diabetes, and cancer treatments, highlighting the potential of boronic acid compounds in therapeutic applications (Cambre & Sumerlin, 2011).
Enantioselective Aza-Michael Additions
The use of boronic acid in aza-Michael addition reactions showcases its role in asymmetric synthesis. The research on boronic acid catalysis in this context opens up new possibilities in the synthesis of functionally dense molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Mechanism of Action
Target of Action
The primary target of (5-Ethoxy-2,4-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathway of carbon–carbon bond formation, which is crucial for the synthesis of complex organic molecules .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be relatively insensitive to environmental conditions .
Safety and Hazards
Safety data for “(5-Ethoxy-2,4-difluorophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
The future directions of research involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” and other boronic acids are likely to involve their use in the synthesis of biologically active compounds and materials. Their unique reactivity and ability to form stable covalent bonds with various substrates make them valuable tools in synthetic chemistry .
properties
IUPAC Name |
(5-ethoxy-2,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUSZLWTMJIPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681740 | |
Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
900175-12-4 | |
Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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